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Cat. No.: B2963120 Get Quote

An In-Depth Technical Guide to the Biological Evaluation of trans-Methyl 3-hydroxy-1-methyl-
cyclobutanecarboxylate

Section 1: Executive Summary
This technical guide provides a comprehensive framework for assessing the biological activity

of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, a functionalized cyclobutane

derivative. While preliminary research suggests potential anti-inflammatory and antimicrobial

properties, this document moves beyond speculation to establish a rigorous, tiered

experimental plan for its evaluation.[1] We delve into the strategic importance of the

cyclobutane scaffold in modern drug discovery, detail the stereoselective synthesis of the target

compound, and present validated, step-by-step protocols for foundational in vitro screening.

This guide is intended for researchers, medicinal chemists, and drug development

professionals seeking to characterize novel small molecules and understand the scientific

rationale behind their evaluation, from initial screening to mechanism of action deconvolution.

Section 2: The Cyclobutane Scaffold: A Privileged
Structure in Medicinal Chemistry
The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized as

a valuable scaffold in drug design.[2][3] Its inherent ring strain (approximately 26.3 kcal/mol)

forces it into a rigid, puckered conformation, a stark contrast to the flexibility of larger
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cycloalkanes.[2] This conformational rigidity is a key strategic advantage in medicinal chemistry

for several reasons:

Conformational Locking: By incorporating a cyclobutane, chemists can "lock" a molecule's

pharmacophores into a specific spatial orientation that is optimal for binding to a biological

target. This pre-organization can minimize the entropic penalty upon binding, potentially

leading to a significant increase in potency.[2][4]

Metabolic Stability: The cyclobutane core is relatively inert and can be used to replace more

metabolically labile groups. For instance, replacing a flexible alkyl chain or a susceptible

aromatic ring with a cyclobutane can block common sites of metabolic oxidation, thereby

improving a drug candidate's pharmacokinetic profile.[5]

Vectorial Projection: The three-dimensional nature of the puckered cyclobutane ring allows

for precise, non-planar projection of substituents into space, enabling unique interactions

within a target's binding pocket that are inaccessible to flat, aromatic systems.[2]

Novel Chemical Space: As a non-classical bioisostere, the cyclobutane scaffold allows

chemists to explore novel chemical space, leading to compounds with unique intellectual

property and potentially improved selectivity or safety profiles.[5]

The subject of this guide, trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate,

embodies these principles. It presents a rigid core decorated with versatile functional groups—

a hydroxyl group for hydrogen bonding and an ester for potential hydrolysis or further

modification—making it an intriguing candidate for biological screening.[1][6]

Section 3: Physicochemical Properties and
Stereoselective Synthesis
A thorough understanding of a compound's physical properties and its synthetic origin is

fundamental to any biological investigation. The specific stereochemistry of the trans isomer is

critical, as biological targets are chiral and often exhibit strict stereoselectivity.

Physicochemical Data
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Property Value Source

IUPAC Name

methyl (1r,3r)-3-hydroxy-1-

methylcyclobutane-1-

carboxylate

[6][7]

CAS Number 1408075-48-8 [6][7][8]

Molecular Formula C₇H₁₂O₃ [1][6][9]

Molecular Weight 144.17 g/mol [1][6][9]

Canonical SMILES CC1(CC(C1)O)C(=O)OC [6][9]

Predicted Boiling Point 190.2 ± 33.0 °C [6]

Predicted Density 1.232 ± 0.06 g/cm³ [6]

Storage
Room temperature, under inert

atmosphere
[6][7]

Rationale and Workflow for Stereoselective Synthesis
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For

this compound, achieving the trans configuration, where the hydroxyl and carboxylate groups

are on opposite faces of the ring, is paramount. A highly cited and industrially scalable route

leverages a stereochemical inversion to achieve this specific outcome with high fidelity.[1]

The causality behind this multi-step synthesis is clear:

Stereoselective Reduction: Direct reduction of the ketone precursor often favors the

thermodynamically stable cis-alcohol. The use of a sterically hindered reducing agent like

Lithium tri-tert-butoxyaluminum hydride (LiAlH(t-BuO)₃) enhances this selectivity, providing

the cis-alcohol in high yield.[1] This step establishes the initial, albeit incorrect, stereocenter.

Mitsunobu Inversion: The Mitsunobu reaction is a classic and reliable method for inverting

the stereochemistry of a secondary alcohol. It proceeds via an SN2 mechanism, which by

definition results in a complete inversion of configuration. This is the critical step that

converts the cis-alcohol into the desired trans product.
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Hydrolysis/Esterification: Final steps are taken to yield the target methyl ester. This synthetic

strategy is superior to methods lacking stereochemical control, as it avoids the need for

difficult chromatographic separation of isomers.[1]

Stereoselective Synthesis Workflow

Methyl 3-oxo-1-methyl-
cyclobutanecarboxylate

cis-3-hydroxy-1-methyl-
cyclobutanecarboxylate

  Stereoselective Reduction
  (e.g., LiAlH(t-BuO)₃)

  Yield: ~88%

trans-Methyl 3-hydroxy-1-methyl-
cyclobutanecarboxylate (Target)

  Stereochemical Inversion
  (Mitsunobu Reaction)

  Selectivity: >95% trans

*trans*-Methyl 3-hydroxy-
1-methyl-cyclobutanecarboxylate

-OH

-COOCH₃

Biological Target
(Enzyme/Receptor)

Active Site

Allosteric Site

 H-Bonding
 (via -OH group) Biological Effect

(e.g., Inhibition, Modulation)
 Functional Modulation
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Biological Evaluation and MoA Workflow

Tier 1: Foundational Screening
(Cytotoxicity, Antimicrobial, Anti-inflammatory)

Activity Observed?
(IC₅₀ < 10 µM & CC₅₀/IC₅₀ > 10)

Tier 2: MoA Deconvolution
(e.g., Target-based assays, Pathway analysis)

 Yes

Compound Inactive
or Toxic

 No

Structure-Activity Relationship (SAR)
& Lead Optimization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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